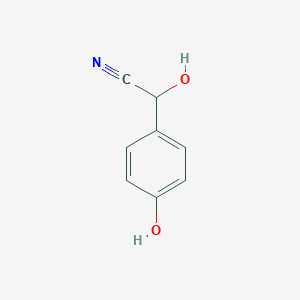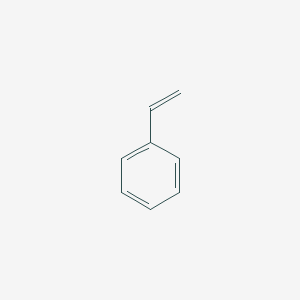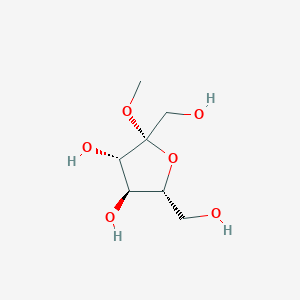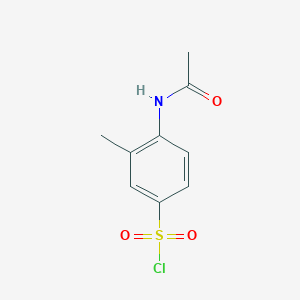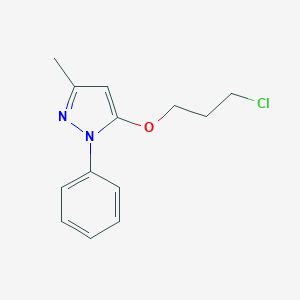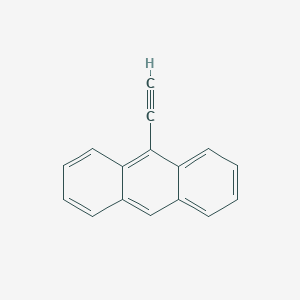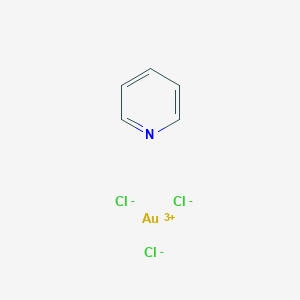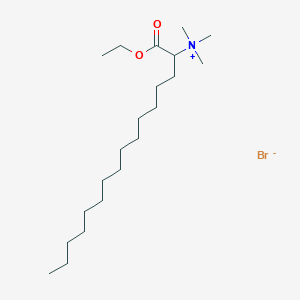
Septonex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Septonex is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Septonex is not fully understood. However, it is believed that Septonex works by disrupting the cell membrane of microorganisms. This disruption leads to the death of the microorganism. Septonex has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Septonex has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro. Septonex has also been found to have a protective effect on the liver and kidneys. It has been shown to reduce the levels of liver enzymes and improve kidney function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Septonex has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Septonex is also stable and has a long shelf life. However, Septonex has some limitations for lab experiments. It is not water-soluble, which makes it difficult to work with in aqueous solutions. Septonex is also relatively expensive compared to other antimicrobial compounds.
Direcciones Futuras
There are several future directions for Septonex research. One direction is to study its potential use in drug delivery systems. Septonex has been found to have a high affinity for certain types of cancer cells, which makes it a promising candidate for targeted drug delivery. Another direction is to study its potential use in combination with other antimicrobial compounds. Septonex has been found to have a synergistic effect when combined with certain antibiotics. Finally, further studies are needed to understand the mechanism of action of Septonex fully.
Conclusion:
Septonex is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, potential use in cancer research, and drug delivery systems. Septonex has several advantages for lab experiments, including its stability and long shelf life. However, it also has some limitations, including its water-insolubility and relatively high cost. Further research is needed to fully understand the mechanism of action of Septonex and explore its potential applications.
Métodos De Síntesis
Septonex can be synthesized using a specific method. The synthesis method involves the reaction of two chemical compounds, which results in the formation of Septonex. The chemical compounds used in the synthesis method are readily available, and the process is relatively simple. The synthesis method has been optimized, and the yield of Septonex has been improved.
Aplicaciones Científicas De Investigación
Septonex has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, and it has shown promising results. Septonex has been found to be effective against a range of microorganisms, including bacteria and fungi. It has also been studied for its potential use in cancer research. Septonex has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in drug delivery systems.
Propiedades
Número CAS |
10567-02-9 |
|---|---|
Nombre del producto |
Septonex |
Fórmula molecular |
C21H44BrNO2 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
FXQJFHYFOGHZTB-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[Br-] |
Pictogramas |
Irritant |
Sinónimos |
Septonex |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



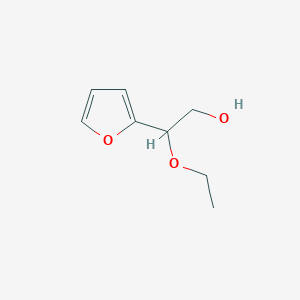
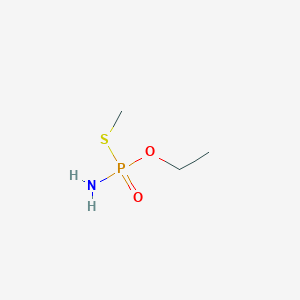

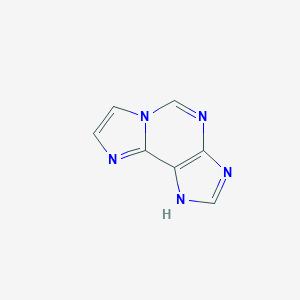
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
